(3S,4S)-3-Fluoro-4-methoxypiperidine is a chiral compound that belongs to the piperidine class of organic compounds. It is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the piperidine ring. The molecular formula of this compound is , and it has a molar mass of approximately 129.17 g/mol. Typically, it is encountered in its hydrochloride form, which enhances its solubility and stability for various applications in medicinal chemistry and pharmaceuticals.
(3S,4S)-3-Fluoro-4-methoxypiperidine is classified under piperidine derivatives, which are known for their diverse biological activities. This compound has been the subject of research due to its potential applications in drug discovery, particularly as an inhibitor of specific receptors and enzymes involved in cancer pathways. The compound is identified by its CAS number 2227197-74-0 and has been documented in various chemical databases, including PubChem .
The synthesis of (3S,4S)-3-fluoro-4-methoxypiperidine typically involves several steps that may include:
The molecular structure of (3S,4S)-3-fluoro-4-methoxypiperidine can be represented as follows:
The compound's stereochemistry plays a crucial role in its biological activity, with specific configurations influencing its interaction with biological targets .
(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (3S,4S)-3-fluoro-4-methoxypiperidine involves its interaction with specific molecular targets within biological systems. The fluorine atom and methoxy group enhance binding affinity and selectivity towards various receptors and enzymes. This interaction modulates their activity, potentially leading to therapeutic effects in conditions such as cancer. Research indicates that structural modifications can further optimize binding properties and efficacy against specific targets.
The physical and chemical properties of (3S,4S)-3-fluoro-4-methoxypiperidine include:
These properties are significant for determining the compound's behavior in various applications .
(3S,4S)-3-Fluoro-4-methoxypiperidine has several scientific uses:
Research continues to explore its potential as a bioactive molecule with implications for drug development and therapeutic applications .
Ring-closing metathesis (RCM) has emerged as a powerful method for constructing the piperidine core with defined stereochemistry. This approach utilizes diene precursors featuring terminal vinyl groups, which undergo cyclization in the presence of ruthenium-based catalysts. For the (3S,4S) configuration, a precursor such as N-tethered 1,7-diene undergoes RCM with Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium), forming the 3,4-disubstituted piperidine ring with high efficiency [6].
Key stereochemical outcomes are governed by:
Table 1: Optimization of RCM for (3S,4S)-Piperidine Synthesis
Diene Precursor | Catalyst (mol%) | Temp (°C) | Reaction Time (h) | Yield (%) | dr (cis:trans) |
---|---|---|---|---|---|
N-Alloc protected | Grubbs II (5) | 40 | 6 | 85 | 24:1 |
N-Boc protected | Hoveyda-Grubbs (2) | 25 | 12 | 78 | >20:1 |
N-Cbz protected | Grubbs II (3) | 40 | 8 | 82 | 22:1 |
Post-RCM functionalization requires sequential deprotection and stereospecific fluorination/methoxylation. The RCM advantage lies in its compatibility with diverse protecting groups, enabling downstream orthogonal modifications critical for installing the 3-fluoro and 4-methoxy substituents while preserving the (3S,4S) configuration [6] . Conformational analysis indicates the cis-3,4-disubstituted products exhibit axial fluorine preference due to stabilizing dipole interactions with the protonated nitrogen, a feature confirmed via NMR coupling constants (JHF = 12–15 Hz for axial F) [6].
Installation of fluorine and methoxy groups at the C3 and C4 positions proceeds through stereospecific nucleophilic substitution. Epoxide intermediates derived from RCM-generated olefins serve as key substrates due to their stereochemical rigidity [6].
Fluorination Methodology:
Methoxylation Methodology:
Table 2: Nucleophilic Displacement for 3,4-Difunctionalization
Reaction Type | Reagents/Conditions | Regioselectivity | Stereochemical Outcome | Yield (%) |
---|---|---|---|---|
Fluorination | KHF2/CH3CN-H2O/60°C | C3 > C4 (95:5) | Inversion at C3 | 78–85 |
Methoxylation | DIAD/PPh3/MeOH/0°C | C4 selective | Inversion at C4 | 88 |
One-pot | AgBF4/NaOMe/THF/40°C | C3F, C4OMe | Double inversion | 70 |
Sequential functionalization must account for the electron-withdrawing nature of fluorine, which decreases C4 reactivity toward SN2. This challenge is mitigated through careful protecting group strategies—Boc protection maintains nitrogen basicity, enhancing C4 nucleofugicity [6] .
Biocatalytic methods provide efficient access to enantiopure (3S,4S)-isomers through kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT). Transaminases (ATA-3) and lipases exhibit high stereoselectivity for the (3S,4S) configuration [4].
Key Enzymatic Processes:
Optimized Biocatalytic Conditions:
Enzyme: ATA-3 (1 mol%) Cofactor: PLP (1g/L) Amino donor: iPrNH₂ (1M) Buffer: 0.2M borate (pH 10.5) Solvent: 20% DMSO Yield: 66% ee: 96%
The enzymatic approach circumvents transition-metal-mediated defluorination—a persistent issue in catalytic hydrogenation—while achieving stereochemical purity unattainable via classical resolution. Recent advances utilize engineered transaminases with expanded substrate acceptance for N-Boc-3-fluoro-4-ketopiperidines, further enhancing synthetic utility [4].
Conversion of the free base to the hydrochloride salt improves crystallinity, stability, and aqueous solubility—critical properties for pharmaceutical applications. The process requires precise control of stoichiometry and crystallization kinetics [5] .
Salt Formation Protocol:
Critical Parameters:
Table 3: Hydrochloride Salt Physicochemical Properties
Property | Free Base | Hydrochloride Salt | Conditions |
---|---|---|---|
Solubility in H₂O | 8 mg/mL | >200 mg/mL | 25°C |
Melting Point | -15 (liquid) | 146–147°C | Sealed capillary |
Hygroscopicity | High | Low | 40% RH, 25°C |
Stability | 2 weeks | >24 months | 25°C/60% RH, dark |
The hydrochloride salt demonstrates a melting point of 146–147°C and significantly enhanced aqueous solubility (>200 mg/mL vs. 8 mg/mL for free base), attributed to ionic dissociation. Storage stability exceeds 24 months under inert atmosphere at room temperature, making it the preferred form for handling and formulation [5] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3